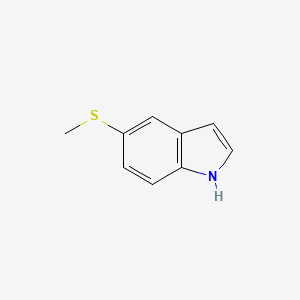

5-(methylthio)-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCBCVSFFGUNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515363 | |

| Record name | 5-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77248-65-8 | |

| Record name | 5-(Methylsulfanyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77248-65-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Methylthio)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(methylthio)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a methylthio group at the 5-position can significantly modulate its pharmacological properties.[1][2][3][4][5] This document details a robust and widely applicable synthetic route, the Fischer indole synthesis, for the preparation of this target molecule. Furthermore, it outlines a systematic approach to its structural elucidation and purity assessment using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel indole derivatives for potential therapeutic applications.

Introduction: The Significance of this compound in Medicinal Chemistry

The indole nucleus is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][3][4][5][6] The versatility of the indole scaffold allows for chemical modifications at various positions, leading to the generation of diverse compound libraries for drug discovery programs. The introduction of a methylthio (-SCH₃) substituent at the 5-position of the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic character. These modifications can, in turn, impact its binding affinity to biological targets and its overall pharmacokinetic profile.

Derivatives of this compound have been explored for their potential in various therapeutic areas. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, potentially enhancing potency and selectivity. This guide provides the foundational knowledge for the synthesis and rigorous characterization of this important building block, enabling its further exploration in drug discovery endeavors.

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for the preparation of indoles.[7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone.[7][8] For the synthesis of this compound, the logical precursors are (4-(methylthio)phenyl)hydrazine and a suitable carbonyl compound, such as acetaldehyde.

Causality Behind Experimental Choices

The choice of the Fischer indole synthesis is predicated on its robustness, scalability, and the commercial availability of the required starting materials. The reaction proceeds through a well-established mechanism involving a-sigmatropic rearrangement, ensuring a high degree of predictability.[7][8] Acetic acid is often employed as both the solvent and the acid catalyst, providing a suitable medium for the formation of the hydrazone intermediate and the subsequent cyclization. The selection of acetaldehyde as the carbonyl component leads to the formation of the unsubstituted pyrrole ring of the indole.

Experimental Workflow: A Self-Validating System

The following protocol is a self-validating system, where the progress of the reaction can be monitored at each stage, and the identity and purity of the final product can be unequivocally confirmed through the characterization methods detailed in the subsequent section.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

(4-(methylthio)phenyl)hydrazine

-

Acetaldehyde

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-(methylthio)phenyl)hydrazine (1.0 equivalent) in glacial acetic acid.

-

Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of cold water.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization of this compound

Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive analysis of the molecule.

Characterization Workflow

The following diagram illustrates the logical flow of the characterization process, ensuring a thorough and systematic analysis of the synthesized compound.

Caption: Workflow for the characterization of this compound.

Spectroscopic Data and Interpretation

The following table summarizes the expected spectroscopic data for this compound.

| Analytical Technique | Expected Observations | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (br s, 1H, NH), 7.65 (d, J = 1.6 Hz, 1H, H-4), 7.29 (d, J = 8.4 Hz, 1H, H-7), 7.19 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 7.15 (m, 1H, H-2), 6.50 (m, 1H, H-3), 2.50 (s, 3H, -SCH₃). | Confirms the presence of the indole ring protons, the N-H proton, and the methylthio group protons with their characteristic chemical shifts and coupling patterns. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.5 (C-7a), 133.0 (C-5), 128.5 (C-3a), 125.0 (C-2), 122.0 (C-6), 120.0 (C-4), 110.5 (C-7), 102.0 (C-3), 16.0 (-SCH₃). | Determines the number of unique carbon environments and confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (EI) | m/z (%): 163 (M⁺, 100), 148 ([M-CH₃]⁺), 115 ([M-SCH₃]⁺). | The molecular ion peak confirms the molecular weight of the compound.[9][10] The fragmentation pattern provides further structural information. |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3400 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1610, 1450 (C=C aromatic stretch). | Identifies the key functional groups present in the molecule, such as the N-H bond of the indole and the C-H and C=C bonds of the aromatic and aliphatic parts.[11] |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The methylthio group can serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives. Moreover, the sulfur atom can engage in specific interactions with biological targets, leading to enhanced potency and selectivity.

Indole derivatives, in general, have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The incorporation of the 5-methylthio moiety has been shown to be beneficial in certain contexts. For instance, compounds bearing this feature have been investigated as potential inhibitors of various enzymes and receptors implicated in disease.

The ability to synthesize and thoroughly characterize this compound, as detailed in this guide, is a critical first step in unlocking the full therapeutic potential of this promising scaffold.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By detailing a reliable synthetic protocol based on the Fischer indole synthesis and outlining a systematic characterization workflow, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The insights into the causality behind experimental choices and the provision of expected analytical data are intended to empower scientists to confidently prepare and validate this important chemical entity for their research endeavors. Further exploration of the biological activities of derivatives of this compound holds significant promise for the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. mdpi.com [mdpi.com]

- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Physicochemical properties of 5-(methylthio)-1H-indole.

An In-Depth Technical Guide to the Physicochemical Properties of 5-(methylthio)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No: 77248-65-8), a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted indole, its properties are governed by the interplay between the aromatic indole core, the nucleophilic nitrogen, and the sulfur-containing substituent. This document synthesizes available data on its chemical identity, physical characteristics, spectral properties, solubility, and reactivity. Furthermore, it outlines standardized experimental protocols for the empirical determination of these properties, offering a framework for consistent and reproducible characterization. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of indole-based molecules.

Introduction and Strategic Importance

The indole scaffold is a cornerstone in drug discovery, forming the structural core of numerous natural products, neurotransmitters like serotonin, and approved pharmaceuticals.[1][2] The introduction of a methylthio (-SCH₃) group at the 5-position of the indole ring, creating this compound, significantly modulates the electronic and steric properties of the parent molecule. The sulfur atom can influence metabolic pathways, receptor binding interactions, and overall lipophilicity, making this derivative a valuable building block in the synthesis of novel therapeutic agents.[3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling predictions of bioavailability, formulation development, and metabolic stability.

Core Physicochemical Properties

The intrinsic properties of a compound dictate its behavior in both chemical and biological systems. The data for this compound is summarized below, compiled from various chemical data repositories.

Identity and Molecular Structure

-

Chemical Name: this compound[4]

-

Synonyms: 5-Methylthio-indole, 5-(methylsulfanyl)-1H-indole[4][5]

-

Molecular Weight: 163.24 g/mol [6]

-

Canonical SMILES: CSC1=CC2=C(C=C1)NC=C2[4]

-

InChI Key: SDCBCVSFFGUNSH-UHFFFAOYSA-N[5]

Caption: Chemical structure of this compound.

Tabulated Physical and Chemical Data

The following table summarizes key quantitative properties. It is crucial to note that some values are predicted via computational models and should be confirmed empirically for mission-critical applications.

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | [5] |

| Boiling Point | 334.4 °C at 760 mmHg | [4] |

| Density | 1.21 g/cm³ | [4] |

| Flash Point | 156 °C | [4] |

| Vapor Pressure | 0.000249 mmHg at 25°C | [4] |

| Refractive Index | 1.682 | [4] |

| pKa (N-H acidity) | 16.63 ± 0.30 (Predicted) | [4] |

| LogP (Octanol-Water) | 2.89 | [4][6] |

| TPSA | 41.09 Ų | [4] |

| Hydrogen Bond Donor | 1 | [4][6] |

| Hydrogen Bond Acceptor | 1 | [4][6] |

| Rotatable Bond Count | 1 | [4][6] |

Spectral Data Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:

-

A broad singlet for the N-H proton, typically downfield (> 8.0 ppm).

-

A singlet for the S-CH₃ protons around 2.5 ppm.

-

Signals for the five aromatic protons on the indole ring, likely between 6.5 and 7.8 ppm. The protons at C2 and C3 will appear as multiplets (or triplets/doublets of doublets) characteristic of the indole core. The protons on the benzene ring will show splitting patterns consistent with a 1,2,4-trisubstituted system.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals:

-

One signal for the S-CH₃ carbon around 15-20 ppm.

-

Eight signals for the indole carbons in the aromatic region (approx. 100-140 ppm). The carbon attached to the sulfur (C5) will be influenced by the substituent.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are anticipated:

-

Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at an m/z of approximately 163.24.

Solubility Profile and Lipophilicity

-

Solubility: Direct empirical data is sparse. However, based on its structure and the behavior of similar compounds, this compound is expected to have low solubility in water.[3][11] It is anticipated to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents.[3] This behavior is typical for planar, aromatic molecules with limited hydrogen bonding capacity.

-

Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) is approximately 2.89.[4][6] This value indicates moderate lipophilicity, suggesting the compound will readily partition into lipid membranes, a critical factor for assessing its potential as a drug candidate.

Reactivity and Chemical Behavior

The indole nucleus is electron-rich, making it susceptible to electrophilic attack, most commonly at the C3 position. The methylthio group at C5 is an ortho-, para-directing group, which can further activate the benzene portion of the ring toward electrophilic substitution. The sulfur atom itself can be oxidized to the corresponding sulfoxide and sulfone, providing a handle for further chemical derivatization.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized protocols are essential. The following section outlines representative methodologies for key properties.

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a research compound like this compound.

Caption: A standard workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.

Protocol: Solubility Determination (Shake-Flask Method)

-

System Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] The GHS signal word is "Warning".[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] Recommended storage temperature is between 2-8 °C.[5] For long-term stability, storage under a nitrogen atmosphere is advised.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]

Conclusion

This compound is a moderately lipophilic, solid aromatic heterocycle with a well-defined set of predicted physicochemical properties. Its structure provides multiple avenues for chemical modification, particularly at the C3 position and through oxidation of the sulfur atom. The data and protocols presented in this guide serve as a critical starting point for its application in drug discovery and materials science, enabling informed decisions in experimental design and downstream development. Empirical verification of computationally predicted values remains a crucial step for any rigorous research program.

References

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. soc.chim.it [soc.chim.it]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 5-METHYLTHIO-INDOLE | 77248-65-8 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity of 5-(Methylthio)-1H-indole and its Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] This technical guide focuses on the 5-(methylthio)-1H-indole core, a specific modification that has given rise to derivatives with significant therapeutic potential. We will provide an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of these compounds. The primary biological activities discussed are their potent anticancer, anti-inflammatory, and antimicrobial properties, which position this scaffold as a highly promising area for future drug discovery and development.[3][4]

Chapter 1: The this compound Scaffold: A Foundation for Drug Discovery

Introduction to the Indole Nucleus in Medicinal Chemistry

Indole (C₈H₇N) is an aromatic heterocyclic structure composed of a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[2] This scaffold is ubiquitous in nature, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[5] Its unique structure allows it to mimic peptides and bind to a wide range of enzymes and receptors, making it an ideal starting point for drug design.[1] Consequently, numerous indole-containing drugs have been developed to treat a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[6][7]

Rationale for the Methylthio Group at the C5-Position

The introduction of a methylthio (-SCH₃) group at the C5 position of the indole ring is a strategic chemical modification. This group can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the methylthio group can serve as a metabolic handle, influencing the pharmacokinetic profile of the derivative. Its strategic placement is often a key factor in the potent biological activities observed in its derivatives.

Chapter 2: Synthesis Strategies for this compound Derivatives

Overview of Classical and Modern Indole Synthesis

The construction of the indole core has been a subject of intense research for over a century. Classical methods like the Fischer and Nenitzescu syntheses remain valuable for creating specific indole precursors.[5][8] The Fischer indole synthesis, for instance, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[7] However, these methods can sometimes suffer from low yields or a lack of regioselectivity.[9]

Modern synthetic chemistry has introduced more refined techniques, often employing transition-metal catalysts, such as copper, to achieve direct and regioselective C-H functionalization.[10] These advanced methods allow for the precise installation of substituents like the methylthio group, providing a more efficient and scalable approach for creating diverse libraries of indole derivatives for drug screening.[10]

General Synthesis Workflow

The synthesis of biologically active this compound derivatives typically involves a multi-step process. It begins with the construction or procurement of the core indole scaffold, followed by the strategic addition of various functional groups and heterocyclic rings to modulate its pharmacological activity.

Caption: General workflow for synthesizing bioactive this compound derivatives.

Detailed Protocol: Synthesis of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles[3]

This protocol describes the synthesis of a class of derivatives with demonstrated anticancer and anti-inflammatory properties.

Rationale: This one-pot reaction is an efficient method that utilizes a Knoevenagel condensation to form the final pyrimidine ring fused with the indole moiety. The choice of ethanol as a solvent and piperidine as a basic catalyst facilitates the reaction sequence effectively.

Methodology:

-

Preparation: To a solution of 1-methyl-1H-indole-3-carbaldehyde (1 mmol) in absolute ethanol (20 mL), add malononitrile (1.2 mmol) and 2-cyano-3,3-bis(methylthio)acrylonitrile (1 mmol).

-

Catalysis: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

-

Reaction: Reflux the mixture with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the solid with cold ethanol to remove impurities. Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Anticancer Activity

Overview of Indoles in Oncology

The indole scaffold is a key component in numerous clinically approved anticancer drugs, including the vinca alkaloids (Vinblastine, Vincristine) and several tyrosine kinase inhibitors like Sunitinib.[11] Their ability to interact with crucial cellular targets such as tubulin and protein kinases makes them a fertile ground for the development of new chemotherapeutic agents.[11][12]

Case Study: Indolyl-pyrimidine Derivatives as EGFR Inhibitors

A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles has shown significant anticancer potential, particularly against breast cancer cell lines.[3][13]

Mechanism of Action: Molecular docking studies suggest that these compounds act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][13] Overexpression of EGFR is a known driver in the development and progression of several cancers, including breast cancer.[13] By binding to the ATP-binding site of the EGFR kinase domain, these indole derivatives block the downstream signaling pathways that promote cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Quantitative Data: Several derivatives exhibited potent cytotoxicity against the human breast carcinoma MCF-7 cell line.[3][13]

| Compound ID | Substitution Pattern | GI₅₀ (µM) against MCF-7[3][13] |

| 4b | 2-amino substitution | 2.0 |

| 4e | 4-methoxy substitution | 0.5 |

| 4h | 3,4,5-trimethoxy substitution | 0.5 |

Protocol: In Vitro Cytotoxicity (MTT Assay)[14]

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.

Rationale: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the compounds (and a vehicle control, e.g., DMSO) and incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration required to inhibit cell growth by 50%) using a dose-response curve.

Chapter 4: Anti-inflammatory Properties

The Role of Indoles in Inflammation

The indole scaffold is the basis for one of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin.[8][14] This highlights the inherent potential of the indole nucleus to interact with key targets in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

Many indole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15][16] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling.[16] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy in developing NSAIDs with reduced gastrointestinal side effects.[16] Docking studies have shown that certain indole derivatives can bind effectively to the active site of the COX-2 enzyme.[15]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Protocol: Carrageenan-Induced Paw Edema Assay[18][19]

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group.

Methodology:

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., at a dose of 25 mg/kg) and a standard drug (e.g., Diclofenac sodium or Indomethacin) orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Chapter 5: Antimicrobial and Antifungal Applications

Broad-Spectrum Activity of Indole-Based Heterocycles

The hybridization of the indole scaffold with other heterocyclic rings, such as thiazolidinone and triazole, has yielded compounds with potent and broad-spectrum antimicrobial activity.[6][17] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19] In some cases, their activity surpasses that of established antibiotics like ampicillin and streptomycin.[18] Furthermore, some derivatives have demonstrated the ability to inhibit and disrupt bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[17]

Key Derivatives and Their Efficacy

The antimicrobial potency is highly dependent on the specific substitutions on both the indole and the attached heterocyclic rings.

| Derivative Class | Target Organism | Activity (MIC/MBC)[17][18] |

| Indole-Thiazolidinone | Staphylococcus aureus (MRSA) | MIC: 0.25 mg/mL |

| Indole-Thiazolidinone | Enterobacter cloacae | MIC: 0.004 mg/mL |

| Indole-Thiazolidinone | Trichoderma viride (Fungus) | MIC: 0.004 mg/mL |

Protocol: Minimum Inhibitory Concentration (MIC) Assay[22]

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized and quantitative technique to assess the potency of antimicrobial compounds. It allows for the testing of multiple compounds and concentrations simultaneously.

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Fluconazole) should also be tested.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using an indicator dye like resazurin.

-

MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no colony growth after incubation is the MBC/MFC.

Chapter 6: Structure-Activity Relationship (SAR) and Future Perspectives

Synthesizing the Evidence: Key Structural Motifs for Potency

Analysis of the various derivatives reveals critical insights into the structure-activity relationship (SAR). The nature and position of substituents are paramount for determining the type and potency of biological activity.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 9. jocpr.com [jocpr.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. online.bamu.ac.in [online.bamu.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. nanobioletters.com [nanobioletters.com]

Spectroscopic data (NMR, IR, Mass Spec) of 5-(methylthio)-1H-indole

A Comprehensive Spectroscopic Guide to 5-(methylthio)-1H-indole

Prepared by: Google Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic signature of this compound (CAS No. 77248-65-8), a key heterocyclic compound. Aimed at researchers, chemists, and quality control professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation and characterization of this molecule. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the underlying chemical reasoning. This guide includes standardized experimental protocols, data summary tables, and visual schematics of fragmentation pathways to ensure both theoretical understanding and practical applicability.

Introduction and Molecular Overview

This compound is a substituted indole, a ubiquitous scaffold in medicinal chemistry and natural products. The introduction of a methylthio (-SCH₃) group at the 5-position of the indole ring significantly modulates its electronic properties and potential as a synthetic intermediate. Accurate and unambiguous characterization is paramount for its use in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive "fingerprint" of the molecular structure.

This guide will interpret the expected spectroscopic data for this compound. While a complete set of published spectra for this specific molecule is not available in a single source, the principles of spectroscopy and extensive data from analogous substituted indoles allow for a highly accurate and reliable prediction and interpretation of its spectral characteristics.[1][2][3]

Table 1: Molecular Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [4][5] |

| Synonyms | 5-Methylthio-indole, 5-(methylsulfanyl)-1H-indole | [5] |

| CAS Number | 77248-65-8 | [4][5] |

| Molecular Formula | C₉H₉NS | [4][5] |

| Molecular Weight | 163.24 g/mol | [4][5] |

| Appearance | Pale-yellow to Yellow-brown Solid | |

| Structure |

|

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Analysis and Interpretation

The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The methylthio group at C5 acts as a weak electron-donating group, influencing the chemical shifts of the aromatic protons.

-

Causality of Signal Assignment:

-

N-H Proton (H1): The indole N-H proton is acidic and subject to hydrogen bonding and solvent exchange, resulting in a broad singlet far downfield (typically 8.0-8.5 ppm).[6]

-

Pyrrole Ring Protons (H2, H3): H3 is adjacent to the nitrogen and typically appears as a triplet coupled to H2 and H1. H2 is adjacent to the benzene ring and is also coupled to H1 and H3.

-

-SCH₃ Protons: The three protons of the methyl group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. Their position (~2.5 ppm) is characteristic of a methyl group attached to a sulfur atom.

-

Benzene Ring Protons (H4, H6, H7): The -SCH₃ group at C5 most significantly shields the ortho protons (H4 and H6). H4 will appear as a doublet, being the most deshielded proton on the benzene ring, adjacent to the pyrrole fusion. H7 will be a doublet coupled to H6. H6 will appear as a doublet of doublets, coupled to both H4 and H7.

-

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (N-H) | ~8.15 | br s | - | 1H |

| H4 | ~7.65 | d | ~1.8 | 1H |

| H7 | ~7.30 | d | ~8.5 | 1H |

| H2 | ~7.20 | t | ~2.8 | 1H |

| H6 | ~7.10 | dd | ~8.5, 1.8 | 1H |

| H3 | ~6.50 | t | ~2.5 | 1H |

| -SCH₃ | ~2.50 | s | - | 3H |

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Causality of Signal Assignment:

-

Quaternary Carbons (C3a, C5, C7a): These carbons do not have attached protons and their assignment is confirmed using techniques like DEPT-135 (where they are absent).[7] C5, being directly attached to sulfur, will have a characteristic chemical shift.

-

-SCH₃ Carbon: The methyl carbon will appear far upfield, typically around 15-20 ppm.

-

Aromatic Carbons: The chemical shifts are influenced by the heteroatoms and the substituent. C2 is typically the most downfield carbon in the pyrrole ring. The shifts of C4, C6, and C7 are influenced by the C5-substituent.

-

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~136.5 |

| C5 | ~132.0 |

| C3a | ~129.0 |

| C2 | ~124.5 |

| C4 | ~122.0 |

| C7 | ~120.0 |

| C6 | ~111.0 |

| C3 | ~102.5 |

| -SCH₃ | ~16.0 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are typically required for good signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

-

Interpretation of Key Absorptions:

-

N-H Stretch: A sharp, distinct peak around 3400 cm⁻¹ is a hallmark of the indole N-H group.[8]

-

Aromatic C-H Stretch: A peak or group of peaks just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹) indicates C-H bonds on an aromatic ring.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) are characteristic of the C-H bonds in the methyl group.

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are due to carbon-carbon double bond stretching within the aromatic and pyrrole rings.

-

C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region (800-600 cm⁻¹), making it less diagnostically reliable than other peaks.

-

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3405 | Sharp, Medium | N-H Stretch |

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1580, 1470 | Strong | Aromatic C=C Ring Stretch |

| ~780 | Strong | C-H Out-of-plane Bending |

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small, solid sample of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

-

Interpretation of Fragmentation:

-

Molecular Ion (M⁺): The parent peak will appear at an m/z corresponding to the molecular weight of the molecule, which is 163 for C₉H₉NS.

-

Loss of Methyl Radical: A common fragmentation for methylthio compounds is the loss of the methyl group (•CH₃), leading to a fragment at m/z 148.

-

Loss of Thioformyl Radical: Cleavage of the C-S bond can result in the loss of •SCH₃, yielding the indole cation fragment at m/z 116.

-

Indole Core Fragmentation: The m/z 116 fragment is characteristic of the indole core and can subsequently lose hydrogen cyanide (HCN), a classic indole fragmentation pathway, to produce a fragment at m/z 89.[9]

-

Table 5: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Predicted Relative Intensity | Proposed Fragment Ion |

| 163 | High | [C₉H₉NS]⁺ (Molecular Ion) |

| 148 | Medium | [M - •CH₃]⁺ |

| 116 | High | [M - •SCH₃]⁺ |

| 89 | Medium | [C₇H₅]⁺ (from m/z 116 - HCN) |

Visualization of Fragmentation Pathway

The following diagram illustrates the primary electron ionization fragmentation cascade for this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

-

MS Conditions: The EI source energy is typically set to 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and compare it to the predicted fragmentation pattern and library databases.

Integrated Spectroscopic Workflow

The confirmation of the structure and purity of this compound is not a linear process but an integrated workflow where each technique provides complementary information.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural identity of this compound can be confidently established through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and the substitution pattern. Infrared spectroscopy confirms the presence of key functional groups, notably the indole N-H moiety. Finally, mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these techniques provide a comprehensive and self-validating dataset essential for any researcher or developer working with this compound.

References

An In-Depth Technical Guide to the Synthetic Routes of 5-(methylthio)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-(methylthio)-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to modern pharmaceuticals. Among its many derivatives, this compound holds particular interest due to its presence in various pharmacologically relevant molecules. The introduction of the methylthio group at the 5-position of the indole ring can significantly modulate the electronic properties and metabolic stability of the parent molecule, making it a key target for drug discovery and development programs. This guide provides a comprehensive overview of the known synthetic routes to this valuable scaffold, offering detailed experimental insights and comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several established indole-forming methodologies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. This guide will delve into three prominent and versatile methods: the Fischer Indole Synthesis, the Gassman Indole Synthesis, and the Larock Indole Synthesis.

The Fischer Indole Synthesis: A Classic Transformed

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core[1]. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a suitable aldehyde or ketone[1][2][3][4].

Causality Behind Experimental Choices

The key to applying the Fischer synthesis for our target molecule lies in the selection of the appropriate starting materials: (4-(methylthio)phenyl)hydrazine and a two-carbon aldehyde equivalent, such as acetaldehyde or its more stable acetal form. The acid catalyst, typically a Brønsted or Lewis acid, plays a crucial role in protonating the hydrazone, which initiates a[5][5]-sigmatropic rearrangement—the core mechanistic step of this transformation[1][4]. The choice of acid and reaction conditions (e.g., temperature, solvent) can significantly impact the yield and purity of the final product. Polyphosphoric acid (PPA) or zinc chloride are often effective catalysts for this cyclization.

Visualizing the Fischer Indole Synthesis Workflow

Caption: Workflow of the Fischer Indole Synthesis for this compound.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of (4-(methylthio)phenyl)hydrazine

(4-(methylthio)phenyl)hydrazine can be prepared from 4-(methylthio)aniline via diazotization followed by reduction.

-

Diazotization: To a stirred solution of 4-(methylthio)aniline in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

Reduction: The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The mixture is stirred at low temperature for several hours.

-

Work-up: The precipitated (4-(methylthio)phenyl)hydrazine hydrochloride is collected by filtration, washed with a cold solvent, and can be used directly or neutralized with a base to obtain the free hydrazine.

Step 2: Cyclization to this compound

-

A mixture of (4-(methylthio)phenyl)hydrazine (or its hydrochloride salt) and acetaldehyde dimethyl acetal (a slight excess) is prepared in a suitable solvent, such as ethanol or acetic acid.

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added, and the mixture is stirred at room temperature to facilitate the formation of the corresponding hydrazone.

-

The solvent is removed, and a cyclizing agent, such as polyphosphoric acid (PPA) or anhydrous zinc chloride, is added.

-

The mixture is heated, typically between 80-120 °C, for a period of 1 to 4 hours, while monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture is cooled and quenched by carefully adding it to ice-water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography on silica gel.

| Parameter | Condition |

| Starting Materials | (4-(methylthio)phenyl)hydrazine, Acetaldehyde dimethyl acetal |

| Catalyst | Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) |

| Temperature | 80-120 °C |

| Reaction Time | 1-4 hours |

| Typical Yield | Moderate to Good |

The Gassman Indole Synthesis: A Thioether-Centric Approach

The Gassman indole synthesis is a powerful one-pot reaction that is particularly well-suited for the synthesis of indoles bearing a thioether substituent at the 3-position[5][6]. This method involves the reaction of an aniline with a β-keto thioether[5][6]. For the synthesis of this compound, this route offers a unique advantage by directly incorporating a sulfur-containing moiety.

Causality Behind Experimental Choices

This synthesis begins with the N-chlorination of 4-(methylthio)aniline using a mild chlorinating agent like tert-butyl hypochlorite. The resulting N-chloroaniline is then reacted with a β-keto thioether. The subsequent addition of a base, such as triethylamine, promotes a[5][6]-sigmatropic rearrangement to form a 2-amino-α-thioketone intermediate, which readily cyclizes to the 3-methylthioindole derivative. A crucial final step involves the reductive desulfurization of the 3-methylthio group, for which Raney nickel is a highly effective reagent[6][7].

Visualizing the Gassman Indole Synthesis Workflow

Caption: Workflow of the Gassman Indole Synthesis for this compound.

Experimental Protocol: Gassman Indole Synthesis

Step 1: One-pot Synthesis of 3-methylthio-5-(methylthio)-1H-indole

-

To a solution of 4-(methylthio)aniline in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a solution of tert-butyl hypochlorite is added dropwise.

-

After a short stirring period, a β-keto thioether (e.g., methylthioacetone) is added to the reaction mixture.

-

A base, such as triethylamine, is then added, and the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude 3-methylthio-5-(methylthio)-1H-indole, which can be purified by chromatography or used directly in the next step.

Step 2: Desulfurization with Raney Nickel

-

The crude 3-methylthio-5-(methylthio)-1H-indole is dissolved in a solvent such as ethanol or methanol.

-

A slurry of activated Raney nickel in the same solvent is added to the solution. The amount of Raney nickel can vary, but a significant excess is often used.

-

The mixture is stirred at room temperature or gently heated for a period of time, with the reaction progress monitored by TLC.

-

Upon completion, the Raney nickel is carefully filtered off (caution: Raney nickel is pyrophoric and should be handled with care), and the filter cake is washed with the solvent.

-

The combined filtrate is concentrated, and the resulting crude this compound is purified by column chromatography or recrystallization.

| Parameter | Condition |

| Starting Materials | 4-(methylthio)aniline, β-keto thioether |

| Reagents | tert-butyl hypochlorite, Triethylamine, Raney Nickel |

| Temperature | -78 °C to room temperature (synthesis), Room temperature to reflux (desulfurization) |

| Reaction Time | Several hours for each step |

| Typical Yield | Good overall yield |

The Larock Indole Synthesis: A Palladium-Catalyzed Approach

The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that allows for the construction of indoles from ortho-haloanilines and alkynes[8][9]. This method is highly valued for its broad substrate scope and functional group tolerance.

Causality Behind Experimental Choices

To synthesize this compound via the Larock method, the key starting materials are 2-iodo-4-(methylthio)aniline and a suitable alkyne that will form the unsubstituted pyrrole ring. Acetylene gas could be used, but for practical laboratory synthesis, a protected or masked form of acetylene is often preferred. The palladium catalyst, typically Pd(OAc)₂, in combination with a phosphine ligand and a base, facilitates the key C-N and C-C bond-forming steps. The presence of a halide salt, such as LiCl, is often crucial for the efficiency of the catalytic cycle[8].

Visualizing the Larock Indole Synthesis Workflow

Caption: Workflow of the Larock Indole Synthesis for this compound.

Experimental Protocol: Larock Indole Synthesis

Step 1: Synthesis of 2-iodo-4-(methylthio)aniline

-

Nitration: 4-(Methylthio)aniline can be protected (e.g., acetylated) and then nitrated to introduce a nitro group at the 2-position.

-

Reduction: The nitro group is then reduced to an amino group using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation).

-

Iodination: The resulting diamine can be selectively mono-iodinated at the position ortho to the newly formed amino group via a Sandmeyer-type reaction. Alternatively, direct iodination of 4-(methylthio)aniline at the 2-position might be achievable under specific conditions.

Step 2: Palladium-Catalyzed Annulation

-

To a reaction vessel containing 2-iodo-4-(methylthio)aniline, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., K₂CO₃ or NaOAc), and a halide salt (e.g., LiCl) are added.

-

The vessel is purged with an inert gas, and a suitable solvent, such as DMF or NMP, is added.

-

The alkyne (e.g., ethynyltrimethylsilane, which can be deprotected later) is added, and the reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

-

The reaction is monitored by TLC, and upon completion, it is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography on silica gel yields the desired this compound. If a protected alkyne was used, a subsequent deprotection step is required.

| Parameter | Condition |

| Starting Materials | 2-iodo-4-(methylthio)aniline, Alkyne |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand |

| Reagents | Base (e.g., K₂CO₃), Halide salt (e.g., LiCl) |

| Temperature | 80-120 °C |

| Reaction Time | Varies, typically several hours |

| Typical Yield | Good to excellent |

Comparative Analysis and Conclusion

Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and considerations.

-

The Fischer Indole Synthesis is a classic and often cost-effective method, particularly if the starting (4-(methylthio)phenyl)hydrazine is readily available or can be synthesized efficiently. However, the strongly acidic and high-temperature conditions may not be suitable for substrates with sensitive functional groups.

-

The Gassman Indole Synthesis is an elegant one-pot procedure that is highly convergent. Its main advantage is the direct introduction of a thioether group, although this is at the 3-position, necessitating a subsequent desulfurization step. The use of Raney nickel requires careful handling.

-

The Larock Indole Synthesis represents a more modern and highly versatile approach. Its mild reaction conditions and broad functional group tolerance make it an attractive option, especially for complex molecules. The main challenge may lie in the synthesis of the required 2-iodo-4-(methylthio)aniline precursor.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, cost considerations, and the chemical environment of the target molecule and any other functional groups present. This guide provides the foundational knowledge and procedural outlines to enable researchers to make an informed decision and successfully synthesize this compound for their drug discovery and development endeavors.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

The Emergence of Methylthio-Substituted Indoles: A Technical Guide to Their Discovery, Natural Occurrence, and Significance

Foreword

The indole scaffold represents one of nature's most privileged structures, forming the core of a vast array of biologically active compounds that have profoundly impacted medicine and biochemistry. Within this extensive family, the subset of methylthio-substituted indoles has emerged as a class of significant interest. The introduction of a methylthio (-SCH₃) group to the indole ring imparts unique physicochemical properties, modulating the molecule's reactivity, lipophilicity, and steric profile. These alterations, in turn, give rise to a fascinating spectrum of biological activities, from plant defense mechanisms to potent cytotoxic and antimicrobial effects. This technical guide provides an in-depth exploration of the discovery and natural occurrence of these intriguing molecules, offering researchers, scientists, and drug development professionals a comprehensive resource on their origins, biosynthesis, and potential applications. We will delve into the historical context of their discovery, their distribution across terrestrial and marine ecosystems, the elegant enzymatic pathways nature employs for their synthesis, and the diverse biological roles they play.

Discovery and Natural Distribution: From Plant Stress Responses to Marine Chemical Arsenals

The story of methylthio-substituted indoles is rooted in the study of plant-pathogen interactions. The first well-characterized examples emerged from investigations into phytoalexins, which are antimicrobial compounds produced by plants in response to stress, such as microbial infection.

Terrestrial Origins: The Phytoalexins of Brassicaceae

The discovery of brassinin in the mid-1980s from cabbage (a member of the Brassicaceae family) marked a significant milestone in the field.[1] This compound, [3-(S-methyldithiocarbamoyl)aminomethyl indole], was identified as a key player in the plant's defense against fungal pathogens.[1] The presence of the dithiocarbamoyl group, which is related to the methylthio moiety, highlighted the importance of sulfur-containing indoles in plant immunity. Subsequent research has unveiled a host of related compounds in cruciferous vegetables, solidifying their role as crucial components of the plant's chemical defense arsenal.[2]

Marine Environments: A Rich Source of Structural Diversity

Marine organisms, particularly sponges, tunicates, and algae, are prolific producers of a vast array of secondary metabolites, including a significant number of indole alkaloids.[3][4] The unique and often extreme conditions of marine ecosystems have driven the evolution of novel biosynthetic pathways, leading to the production of structurally complex and biologically potent molecules. Among these are a variety of methylthio-substituted indoles. For instance, red algae of the genus Laurencia have been found to produce several polyhalogenated indoles bearing methylthio and even methylsulfinyl groups.[5][6] These compounds are believed to play a role in deterring predators and preventing biofouling.

Fungal and Bacterial Production

Fungi, especially those from the genus Aspergillus, are another significant source of sulfur-containing indole alkaloids. A prominent example is gliotoxin , a mycotoxin that contains a disulfide bridge, and its derivative, bisdethiobis(methylthio)gliotoxin (bmGT) , which features two methylthio groups.[7][8] These compounds exhibit potent immunosuppressive and cytotoxic activities. Bacteria, though less commonly reported as sources of methylthioindoles, also contribute to the chemical diversity of these compounds.

Table 1: Selected Naturally Occurring Methylthio-Substituted Indoles

| Compound Name | Natural Source(s) | Year of Report/Discovery Context | Key Biological Activity |

| Brassinin | Cabbage (Brassica oleracea) and other cruciferous vegetables | 1995 (in the context of chemopreventive activity) | Anticancer, Chemopreventive[1] |

| 2-Methylsulfinyl-3-methylthio-4,5,6-tribromoindole | Red alga (Laurencia brongniartii) | 2005 | Cytotoxic[3] |

| Bisdethiobis(methylthio)gliotoxin (bmGT) | Fungus (Aspergillus fumigatus) | Elucidated in the context of gliotoxin biosynthesis | Immunosuppressive, Cytotoxic[7][8] |

| Eudistomin Y series | Tunicate (Synoicum sp.) | Some are known, but antibacterial activity reported in 2018 | Antibacterial |

| 2,4,5,6-tetrabromo-3-methylthioindole | Red alga (Laurencia brongniartii) | 2005 | Cytotoxic against Hep3B and MCF-7 cells |

Biosynthesis: Nature's Strategy for Sulfur Incorporation

The biosynthesis of methylthio-substituted indoles showcases elegant enzymatic strategies for incorporating sulfur into the indole scaffold. The pathways vary between different classes of organisms, reflecting their distinct evolutionary histories and metabolic capabilities.

Biosynthesis of Brassinin in Plants

The biosynthetic pathway of brassinin in cruciferous plants is a well-studied example of phytoalexin formation. The indole ring is derived from the amino acid tryptophan. The key step in the incorporation of the sulfur and methyl groups involves the enzymatic modification of indole-3-acetaldoxime. While the precise enzymatic cascade is complex and can vary between plant species, it is established that the methylthio group is ultimately derived from the amino acid methionine , a common methyl donor in biological systems via S-adenosyl methionine (SAM).

References

- 1. Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage [pubmed.ncbi.nlm.nih.gov]

- 2. Brassinin - LKT Labs [lktlabs.com]

- 3. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Alkaloids in Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

The Strategic deployment of 5-(Methylthio)-1H-indole in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Unique Indole Building Block

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile chemical reactivity have cemented its status as a privileged scaffold in drug discovery.[1][2][3] Among the myriad of substituted indoles, 5-(methylthio)-1H-indole emerges as a particularly intriguing building block. The introduction of the methylthio group at the 5-position of the indole ring imparts a unique combination of electronic and steric properties, offering a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the development of novel therapeutic agents.

The methylthio substituent is not merely a passive spectator in chemical transformations. Its moderate electron-donating nature through resonance can influence the regioselectivity of electrophilic substitution reactions on the indole core. Furthermore, the sulfur atom itself presents a reactive handle, capable of undergoing oxidation to the corresponding sulfoxide and sulfone. This opens up avenues for further functionalization and modulation of the electronic properties of the indole system, providing a powerful tool for fine-tuning the pharmacological profile of target molecules.

This technical guide will delve into the practical aspects of utilizing this compound as a versatile synthon. We will explore its synthesis, its reactivity in key C-H functionalization reactions, and its transformation into valuable intermediates for the construction of bioactive compounds. Each section is designed to provide not only the "how" but also the "why," offering a deeper understanding of the underlying chemical principles that govern the reactivity of this unique building block.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 77248-65-8 | |

| Molecular Formula | C₉H₉NS | |

| Molecular Weight | 163.24 g/mol | |

| Appearance | Pale-yellow to yellow-brown solid | |

| Storage Temperature | 2-8 °C | |

| Purity | ≥97% |

Safety and Handling: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the this compound Scaffold

The primary route to substituted indoles bearing a thioether linkage often involves the Gassman indole synthesis. This one-pot reaction provides an efficient means of constructing the indole nucleus from an appropriately substituted aniline and a ketone bearing a thioether substituent.[4][5][6]

Conceptual Workflow: Gassman Indole Synthesis

The Gassman indole synthesis is a powerful and convergent method for the preparation of substituted indoles. The reaction proceeds through a series of mechanistically distinct steps, each contributing to the efficient construction of the indole ring system.

Caption: Conceptual workflow of the Gassman indole synthesis.

Mechanistic Insights

The reaction commences with the N-chlorination of the starting aniline with an N-chlorinating agent like tert-butyl hypochlorite to form an N-chloroaniline.[4] Subsequent addition of an α-thioether ketone leads to the formation of a sulfonium salt. The addition of a non-nucleophilic base, such as triethylamine, deprotonates the carbon α to the carbonyl group, generating a sulfonium ylide. This ylide then undergoes a facile[4][5]-sigmatropic rearrangement (a Sommelet–Hauser type rearrangement) to afford an ortho-substituted aminoketone.[6] The final step is an intramolecular condensation of the amino group with the ketone, which, after dehydration, yields the 3-thioalkyl-substituted indole. The thioether at the 3-position can often be removed via reductive desulfurization with Raney nickel if the parent indole is desired.[4]

Key Synthetic Transformations: Unleashing the Potential of the Indole Core

The true value of this compound lies in its capacity to serve as a versatile platform for the introduction of diverse functional groups, particularly at the electronically rich C3 position.

C3-Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7][8][9][10] This transformation introduces a crucial aldehyde functionality at the C3 position, which can then be elaborated into a wide array of other functional groups.

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

-

To a stirred solution of phosphorus oxychloride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (5 vol.) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous DMF (5 vol.) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

The reaction is then carefully quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound-3-carbaldehyde.

-